molecular formula C23H21BrN6OS2 B10882867 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

Cat. No.: B10882867
M. Wt: 541.5 g/mol
InChI Key: LWQQJENCWQBILI-UHFFFAOYSA-N
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Description

2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE is a complex organic compound that features a unique combination of triazinoindole and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE typically involves multiple steps. The initial step often includes the formation of the triazinoindole core, followed by the introduction of the bromo and methyl groups. Subsequent steps involve the attachment of the sulfanyl group and the benzothiophene moiety. The final step includes the formation of the butanamide linkage. Reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE lies in its complex structure, which combines multiple functional groups and heterocycles.

Properties

Molecular Formula

C23H21BrN6OS2

Molecular Weight

541.5 g/mol

IUPAC Name

2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

InChI

InChI=1S/C23H21BrN6OS2/c1-3-17(21(31)27-22-15(11-25)13-6-4-5-7-18(13)32-22)33-23-26-20-19(28-29-23)14-10-12(24)8-9-16(14)30(20)2/h8-10,17H,3-7H2,1-2H3,(H,27,31)

InChI Key

LWQQJENCWQBILI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NC4=C(C5=C(N4C)C=CC(=C5)Br)N=N3

Origin of Product

United States

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